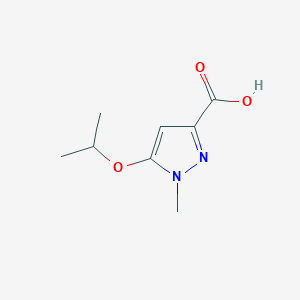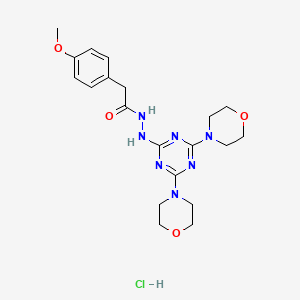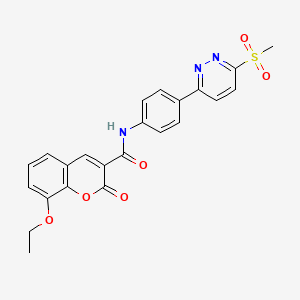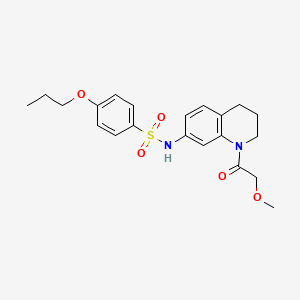![molecular formula C19H21N3O3S2 B2668111 N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide CAS No. 899988-64-8](/img/structure/B2668111.png)
N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The unique structure of this compound makes it a valuable compound for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide typically involves the reaction of 1,3-benzothiazole derivatives with sulfonamide compounds under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzothiazole and sulfonamide moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-1-naphthamide
- N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
- N-(1,3-benzothiazol-2-yl)-4-methylbenzamide
Uniqueness
N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide is unique due to its specific substitution pattern on the benzothiazole ring and the presence of the butyl(methyl)sulfamoyl group. This unique structure imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-[butyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-3-4-11-22(2)27(24,25)16-8-5-14(6-9-16)19(23)21-15-7-10-17-18(12-15)26-13-20-17/h5-10,12-13H,3-4,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPBTEUXDMCYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B2668030.png)
![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2668033.png)
![5-(2-pyrazol-1-ylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2668034.png)

![8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2668036.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2668039.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2668041.png)


![ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate](/img/structure/B2668048.png)

